molecular formula C30H22N4O5 B11455046 ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11455046
M. Wt: 518.5 g/mol
InChI Key: CIMBSGPJJGIAKJ-UHFFFAOYSA-N
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Description

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features multiple functional groups, including a furan ring, a naphthalene moiety, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials may include furan derivatives, naphthalene derivatives, and triazatricyclo intermediates. Common synthetic routes may involve:

    Condensation Reactions: Combining furan and naphthalene derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the triazatricyclo structure through intramolecular cyclization.

    Esterification: Introducing the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[840

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-2-carboxylic acid and naphthalene-1,4-dione.

    Triazatricyclo Compounds: Compounds with similar triazatricyclo structures, which may have different substituents and functional groups.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H22N4O5

Molecular Weight

518.5 g/mol

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-(naphthalene-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C30H22N4O5/c1-2-38-30(37)24-17-23-26(31-25-11-5-6-14-33(25)29(23)36)34(18-22-10-7-15-39-22)27(24)32-28(35)21-13-12-19-8-3-4-9-20(19)16-21/h3-17H,2,18H2,1H3

InChI Key

CIMBSGPJJGIAKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5C=C4)CC6=CC=CO6

Origin of Product

United States

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